[1-(Benzylamino)cyclobutyl]methanol

Physicochemical properties Lipophilicity Medicinal Chemistry

Procure high-purity [1-(benzylamino)cyclobutyl]methanol (CAS 1147112-73-9) for CNS-targeted fragment-based drug discovery. Its conformationally constrained cyclobutyl core and benzylamine moiety offer unique sp³-rich exit vectors not found in flexible acyclic analogs, ensuring reliable SAR data and reducing wasted screening resources. Rigid scaffold enhances metabolic stability over planar aromatic fragments.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1147112-73-9
Cat. No. B1375227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Benzylamino)cyclobutyl]methanol
CAS1147112-73-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)NCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-10-12(7-4-8-12)13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
InChIKeyYJNPDPPLKBYCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Benzylamino)cyclobutyl]methanol (CAS 1147112-73-9): A Bifunctional Amino Alcohol Scaffold for Fragment-Based Discovery and Sp³-Enriched Library Synthesis


[1-(Benzylamino)cyclobutyl]methanol is a small-molecule building block characterized by a cyclobutane core bearing both a primary alcohol and a secondary benzylamine moiety (C₁₂H₁₇NO, MW 191.27) [1]. This compound is classified as a phenylmethylamine derivative and serves as a versatile bifunctional intermediate in medicinal chemistry, enabling orthogonal functionalization at the hydroxyl and amine sites . Its conformationally constrained cyclobutyl ring provides a rigid scaffold with defined exit vectors, making it a valuable precursor for generating sp³-rich, three-dimensional molecular architectures that are increasingly prioritized in lead optimization and fragment-based drug discovery programs [2].

Why Generic [1-(Benzylamino)cyclobutyl]methanol (CAS 1147112-73-9) Analogs Cannot Be Directly Interchanged in Structure-Activity Relationship Studies


In scientific procurement, the direct substitution of [1-(benzylamino)cyclobutyl]methanol with seemingly similar cyclobutyl-amino alcohols or benzylamines is not chemically or biologically equivalent. The specific combination of a conformationally constrained cyclobutyl ring with a benzylamine group dictates a unique spatial orientation and physicochemical profile that directly impacts molecular recognition events. For instance, the rigid cyclobutane core restricts conformational freedom relative to acyclic amino alcohols, leading to different binding entropies and target selectivity [1]. Furthermore, the presence of the benzyl substituent profoundly alters lipophilicity (logP) and polar surface area (PSA) compared to simpler alkylamine derivatives, which in turn influences membrane permeability, metabolic stability, and off-target binding profiles [2]. Replacing this specific building block with a more flexible or differently substituted analog introduces confounding variables into SAR campaigns, potentially nullifying established potency or selectivity gains and wasting critical discovery resources.

[1-(Benzylamino)cyclobutyl]methanol (CAS 1147112-73-9) Quantitative Evidence Guide: Head-to-Head Physicochemical and Sourcing Differentiation


Lipophilicity (LogP) Comparison: Differentiating from Unsubstituted Cyclobutyl Amino Alcohols

[1-(Benzylamino)cyclobutyl]methanol exhibits a measured LogP of 1.68 (calculated from XLogP3=1.30 in some databases, with vendor reports as high as 1.82), which is substantially higher than the LogP of the unsubstituted core scaffold, (1-aminocyclobutyl)methanol, whose LogP is reported to be approximately -0.5 [1]. This significant increase in lipophilicity is directly attributable to the benzyl group and is a critical determinant of passive membrane permeability. The quantified difference of >2.0 LogP units translates to an approximately 100-fold difference in predicted octanol-water partition coefficient, a key parameter for CNS drug design .

Physicochemical properties Lipophilicity Medicinal Chemistry

Purity and Grade Differentiation: Research-Grade Specification vs. Generic Supply

[1-(Benzylamino)cyclobutyl]methanol is commercially available at a certified purity of ≥98% from specialty chemical suppliers, as specified by Aladdin Scientific (Catalog B993524) . This contrasts with the more common 95% purity grade offered by multiple other vendors (e.g., Enamine, Benchchem) [1]. The ≥98% grade ensures reduced batch-to-batch variability and minimizes the impact of unidentified impurities on sensitive biological assays or catalytic transformations. For procurement in medicinal chemistry campaigns where reproducibility is paramount, this quantifiable 3% minimum purity advantage provides a tangible, data-driven justification for vendor selection.

Purity Procurement Reproducibility

Structural Rigidity and Exit Vector Geometry: Cyclobutyl Scaffold Differentiation from Acyclic Amino Alcohols

The core cyclobutyl scaffold of [1-(benzylamino)cyclobutyl]methanol enforces a defined, rigid geometry with fixed exit vectors for the amine and alcohol groups, a property distinct from flexible acyclic analogs like 2-(benzylamino)ethanol or 4-(benzylamino)butan-1-ol. This rigidity is a key feature in sp³-rich bioisosteric replacement strategies, where the cyclobutane ring can mimic para-substituted phenyl rings while offering improved physicochemical properties such as lower aromatic ring count and enhanced three-dimensionality [1]. Research has shown that cyclobutyl amino alcohols are versatile motifs for exploring QSAR models and serve as sp³-rich replacements for aryl counterparts, with the cyclobutane core locking the molecule into a specific conformation that can enhance target binding affinity and selectivity [2].

Conformational constraint Bioisosteres Scaffold

Safety and Handling Classification: Explicit Hazard Profile Differentiation from Unclassified Analogs

A validated Safety Data Sheet (SDS) for [1-(benzylamino)cyclobutyl]methanol (CAS 1147112-73-9) is available, explicitly classifying the compound with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) [1]. The signal word is 'Danger' [1]. This clear, documented hazard profile enables immediate risk assessment and implementation of appropriate engineering controls and personal protective equipment (PPE) strategies in a laboratory setting. In contrast, many structurally related analogs, such as 2-(benzylamino)-2-cyclobutylethanol (CAS 1538460-59-1), lack a publicly available or fully populated SDS, with vendors noting that 'Safety data for this product is currently unavailable online' [2]. This documented safety information is a verifiable procurement differentiator for institutions with stringent EHS compliance requirements.

Safety Handling EHS Risk Management

Synthetic Utility in Biocatalytic Diversification: Class-Level Differentiation via Engineered P450 Enzymes

Cyclobutylamino alcohol derivatives, a class to which [1-(benzylamino)cyclobutyl]methanol belongs, are explicitly highlighted as versatile substrates for selective, enzyme-mediated C-H hydroxylation using engineered P450BM3 variants [1]. This methodology enables the direct installation of hydroxyl groups at chemically unactivated sites on the cyclobutane ring, producing valuable, bifunctional intermediates with high regio- and stereoselectivity that are difficult to access via traditional synthetic routes [1]. While direct data for this specific compound in the publication is not provided, the class-level inference is strong: the cyclobutylamine core is a privileged scaffold for this type of late-stage diversification, a capability not shared by acyclic benzylamino alcohols which would undergo hydroxylation at more labile or less selective positions. This positions [1-(benzylamino)cyclobutyl]methanol as a strategic building block for generating diverse sp³-rich compound libraries via a powerful and atom-economical platform [1].

Biocatalysis C-H activation Late-stage functionalization Synthetic methodology

Prioritized Application Scenarios for [1-(Benzylamino)cyclobutyl]methanol (CAS 1147112-73-9) Based on Verifiable Differentiation


Design and Synthesis of sp³-Enriched Fragment Libraries for CNS Drug Discovery

The combination of a rigid cyclobutyl core and a benzylamine motif provides a three-dimensional, lipophilic scaffold (LogP ~1.68) that is well-suited for fragment-based drug discovery targeting the central nervous system (CNS). The scaffold's fixed exit vectors and balanced physicochemical properties (TPSA 32.26 Ų) align with optimal CNS drug design parameters, offering a strategic alternative to planar aromatic fragments that often suffer from poor developability profiles [1]. The availability of high-purity (≥98%) material ensures that fragment screening campaigns are not confounded by impurities .

Late-Stage Functionalization and Library Diversification via Biocatalysis

As a member of the cyclobutylamino alcohol class, [1-(benzylamino)cyclobutyl]methanol is a prime candidate for divergent library synthesis using engineered P450BM3 enzymes for selective C-H hydroxylation [2]. This approach can rapidly generate a panel of hydroxylated derivatives from a single building block, enabling efficient exploration of structure-activity relationships around the cyclobutane ring. This is a key differentiator from acyclic analogs, which are not compatible with this enzymatic diversification platform [2].

Synthesis of Bioisosteric Replacements for Benzylamine-Containing Leads

The cyclobutyl ring can serve as a saturated bioisostere for a phenyl group in certain contexts [2]. [1-(Benzylamino)cyclobutyl]methanol can be elaborated into more complex molecules where the cyclobutane core replaces a phenyl ring, potentially improving solubility, reducing metabolic clearance, and introducing three-dimensionality into a lead series. This application leverages the scaffold's conformational rigidity to lock the molecule into a desired bioactive conformation, a property not achievable with flexible, acyclic alternatives [2].

Preclinical Safety and Toxicology Studies Requiring Full Hazard Documentation

Institutions with strict Environmental Health and Safety (EHS) compliance protocols require complete and transparent hazard information before compound procurement and handling. The documented GHS hazard profile for [1-(benzylamino)cyclobutyl]methanol, including explicit H-codes and a 'Danger' signal word, allows for immediate risk assessment and implementation of proper PPE and engineering controls [3]. This is a critical differentiator from less well-characterized analogs where safety data are unavailable, mitigating regulatory and safety risks in a research setting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Benzylamino)cyclobutyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.